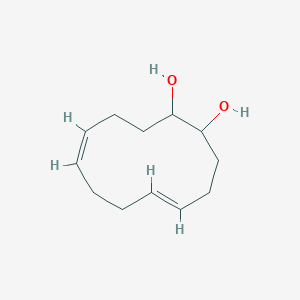
5,9-Cyclododecadiene-1,2-diol, (1R*,2S*,5Z,9E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is a unique organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its distinct structural configuration, which includes both cis and trans double bonds within a cyclododecadiene ring, as well as two hydroxyl groups in the cis configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL typically involves the cyclization of diene precursors followed by selective hydroxylation. One common method involves the use of cyclododecatriene as a starting material, which undergoes partial hydrogenation to form the desired cis and trans double bonds. Subsequent hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) introduces the cis-diol functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclododecane derivatives
Substitution: Formation of alkyl halides or other substituted derivatives
Aplicaciones Científicas De Investigación
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s unique structural configuration allows it to interact with various biological molecules, potentially modulating signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is unique due to its specific arrangement of cis and trans double bonds within the cyclododecadiene ring and the presence of cis-diol groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
15786-26-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(5E,9Z)-cyclododeca-5,9-diene-1,2-diol |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+ |
Clave InChI |
BHYILZSOXKSYCF-CIIODKQPSA-N |
SMILES isomérico |
C\1C/C=C\CCC(C(CC/C=C1)O)O |
SMILES canónico |
C1CC=CCCC(C(CCC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
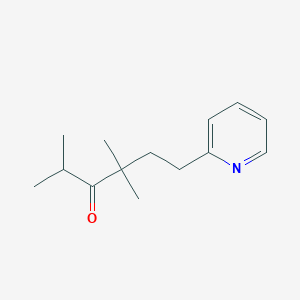
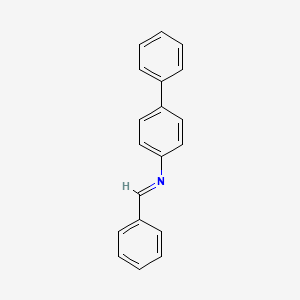
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
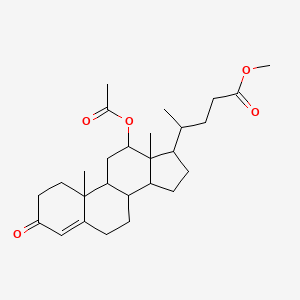

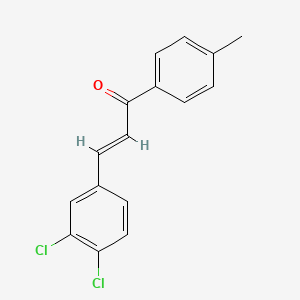
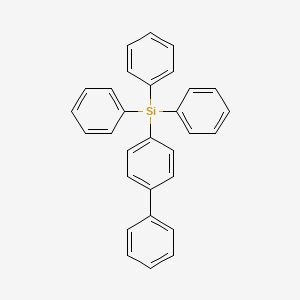
![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
